(1R,2S)-2-Hydroxycyclobutane-1-carbaldehyde
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Overview
Description
(1R,2S)-2-Hydroxycyclobutane-1-carbaldehyde is a chiral organic compound with a cyclobutane ring structure. The compound features a hydroxyl group and an aldehyde group attached to the cyclobutane ring, making it an interesting molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Hydroxycyclobutane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, starting from a suitable cyclobutane derivative, the hydroxyl and aldehyde groups can be introduced through selective functionalization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic processes and controlled reaction environments to achieve the desired stereochemistry and functional group placement .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Hydroxycyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of primary alcohols
Substitution: Formation of substituted cyclobutane derivatives
Scientific Research Applications
(1R,2S)-2-Hydroxycyclobutane-1-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Hydroxycyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing their function and behavior .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: A compound with a similar chiral center but different functional groups.
(1S,2R)-2-Bromocyclopentanol: Another chiral compound with a cyclopentane ring and different substituents.
Uniqueness
(1R,2S)-2-Hydroxycyclobutane-1-carbaldehyde is unique due to its specific combination of functional groups and stereochemistry.
Properties
CAS No. |
90142-23-7 |
---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
(1R,2S)-2-hydroxycyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C5H8O2/c6-3-4-1-2-5(4)7/h3-5,7H,1-2H2/t4-,5-/m0/s1 |
InChI Key |
DEVRZHHIZDNETA-WHFBIAKZSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]1C=O)O |
Canonical SMILES |
C1CC(C1C=O)O |
Origin of Product |
United States |
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